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molecular formula C9H15NO2 B8509811 NSC 407534 CAS No. 866-29-5

NSC 407534

Cat. No. B8509811
M. Wt: 169.22 g/mol
InChI Key: UGKAGYIWOQXPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04155929

Procedure details

Thus, MARSHALL prepares diisopropyl acetonitrile from a cyanacetic ester, by treating with sodium an alcoholic solution of this ester and by causing this mixture to react for several hours with an excess of isopropyl iodide. The monoalkylated product is eliminated by means of a 10% sodium hydroxide solution and the crude dialkyl ester obtained by this procedure is then treated with a 35% potassium hydroxide solution for 16 hours. After acidification, the diisopropyl cyanacetic acid obtained is decarboxylated by distillation in the presence of twice its weight of molten potassium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyanacetic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([CH:7]([CH3:9])[CH3:8])[C:5]#[N:6])([CH3:3])[CH3:2].[Na].[CH:11](I)(C)C.[OH-:15].[Na+].[OH-:17].[K+]>>[CH:1]([C:4]([CH:7]([CH3:9])[CH3:8])([C:5]#[N:6])[C:11]([OH:17])=[O:15])([CH3:3])[CH3:2] |f:3.4,5.6,^1:9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C#N)C(C)C
Name
cyanacetic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude dialkyl ester obtained by this procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)(C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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